4-(1,2,4-Oxadiazol-3-yl)aniline
Overview
Description
“4-(1,2,4-Oxadiazol-3-yl)aniline” is a chemical compound . It is a subclass of chemical compounds and has a mass of 161.161 dalton .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . For instance, a study reported the synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections . Another study reported the synthesis of 3-aryl-5-propyl-1,2,4,-oxadiazole .
Molecular Structure Analysis
The molecular structure of “4-(1,2,4-Oxadiazol-3-yl)aniline” is based on the 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1,2,4-Oxadiazol-3-yl)aniline” include a density of 1.3±0.1 g/cm3, boiling point of 336.1±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 57.9±3.0 kJ/mol, flash point of 157.0±28.4 °C, and index of refraction of 1.606 .
Scientific Research Applications
Agricultural Chemical Research
4-(1,2,4-Oxadiazol-3-yl)aniline: derivatives have been studied for their potential as agricultural chemicals. They exhibit a broad spectrum of biological activities that are crucial in the development of new pesticides . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Notably, certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight, a disease that can lead to significant crop loss .
Drug Discovery
The 1,2,4-oxadiazole ring, a key structural component of “4-(1,2,4-Oxadiazol-3-yl)aniline,” is recognized for its unique bioisosteric properties and a wide spectrum of biological activities. This makes it an excellent scaffold for novel drug development. The interest in 1,2,4-oxadiazoles’ biological application has surged, particularly in the last fifteen years, leading to the discovery of several drugs containing this unit .
Enzyme Inhibition
In medicinal chemistry, 1,2,4-oxadiazole derivatives are explored for their role as enzyme inhibitors. These compounds can be designed to interact with specific enzymes, potentially leading to the development of new therapeutic agents for diseases where enzyme regulation is crucial .
Antimicrobial Agents
Research has indicated that 1,2,4-oxadiazole derivatives can be potent antimicrobial agents. Synthesis of novel derivatives and their evaluation against various microbial strains have been a significant area of study, with some compounds showing promising results against bacterial and fungal pathogens .
Antifungal Applications
The antifungal activity of 1,2,4-oxadiazole derivatives has been evaluated against pathogens like Colletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . These studies are crucial for developing new fungicides that can help manage plant diseases in agriculture .
Antitumor Activity
1,3,4-Oxadiazole: derivatives, which are structurally related to 1,2,4-oxadiazoles , have been investigated for their antitumor properties. While the focus here is on a different isomer, the research into oxadiazole derivatives, in general, highlights their potential in cancer treatment strategies .
Future Directions
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . In particular, 1,2,4-oxadiazole derivatives have shown antiviral activity against Zika virus (ZIKV) and other medically important flaviviruses, including dengue, Japanese encephalitis, and classical swine fever viruses .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets to exert their anti-infective effects . For instance, a novel lead compound with a 1,2,4-oxadiazole core was found to have potent antiviral activity against ZIKV and other flaviviruses .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds may interfere with the life cycle of the targeted pathogens, thereby inhibiting their replication and spread .
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds may inhibit the replication and spread of the targeted pathogens, thereby exerting their therapeutic effects .
properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZRMOXECFUGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614555 | |
Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59908-70-2 | |
Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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